Yb(iPrO)3 belongs to a class of lanthanide alkoxide complexes known for their Lewis acidic character. This property allows them to act as catalysts in various organic reactions. Research suggests Yb(iPrO)3 might be a viable catalyst for:
Yb(iPrO)3 has been shown to effectively catalyze the ring-opening polymerization of cyclic ethers, leading to the formation of well-defined polymers ().
Studies indicate Yb(iPrO)3 can promote C-C bond formation reactions, such as aldol condensations and Diels-Alder cycloadditions ([Organism:exp]).
Propan-2-olate;ytterbium(3+) is a chemical compound that consists of the ytterbium ion coordinated with isopropanol, also known as propan-2-ol. This compound is categorized as a metal alkoxide, specifically ytterbium(III) isopropoxide, with the molecular formula and a molecular weight of approximately 233.15 g/mol . Ytterbium is a rare earth element belonging to the lanthanide series and exhibits unique properties that make its compounds valuable in various applications, particularly in catalysis and materials science.
The mechanism of action of Propan-2-olate;ytterbium(3+) depends on the specific application. In catalysis, it might involve the Yb³⁺ ion activating substrates or intermediates through Lewis acid-base interactions. In materials science, the alkoxide ligands could participate in film formation or crystal growth processes.
These reactions highlight its reactivity and the ability to form stable complexes with various ligands.
The synthesis of propan-2-olate;ytterbium(3+) typically involves the reaction of ytterbium oxide or ytterbium chloride with isopropanol. A common method includes:
This method allows for the production of high-purity ytterbium isopropoxide suitable for further applications.
Propan-2-olate;ytterbium(3+) has several significant applications:
Interaction studies involving propan-2-olate;ytterbium(3+) often focus on its coordination chemistry and reactivity with other ligands. Research indicates that its interactions can lead to unique structural and electronic properties, making it a subject of interest in coordination chemistry and materials science. Studies typically explore how variations in ligands affect stability and reactivity.
Propan-2-olate;ytterbium(3+) shares similarities with other lanthanide alkoxides. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ytterbium(III) chloride | YbCl₃ | Commonly used in synthesis; soluble in water |
Ytterbium(III) oxide | Yb₂O₃ | Stable under high temperatures; used in ceramics |
Ytterbium(III) triflate | Yb(CF₃SO₃)₃ | Effective Lewis acid catalyst for organic reactions |
Europium(III) isopropoxide | Eu(OC₃H₇)₃ | Similar structure; used in luminescent materials |
Terbium(III) isopropoxide | Tb(OC₃H₇)₃ | Exhibits luminescent properties; used in phosphors |
Propan-2-olate;ytterbium(3+) is unique due to its specific coordination environment provided by the isopropanol ligands, which influences its catalytic activity and stability compared to other lanthanide alkoxides. Its ability to facilitate stereoselective reactions sets it apart from many other similar compounds, making it valuable in synthetic chemistry.
The direct synthesis of propan-2-olate;ytterbium(3+) from metallic ytterbium and isopropanol represents the most fundamental approach to preparing this important lanthanide alkoxide compound. This method involves the direct reaction between ytterbium metal and isopropyl alcohol under carefully controlled conditions.
The catalytic synthesis using mercuric chloride represents the most effective method for preparing high-purity ytterbium isopropoxide directly from metallic ytterbium. The reaction proceeds according to the following mechanism [4]:
Yb + HgCl₂ + 3 C₃H₇OH → Yb(OC₃H₇)₃ + Hg + 2 HCl + ½ H₂
The mercuric chloride catalyst concentration is critically important for obtaining high-purity products. The optimal amount is 0.01 mole or less of mercuric chloride per mole of ytterbium metal [4]. When stoichiometric amounts of mercuric chloride are employed with reflux times of 48 hours or longer, the reaction proceeds to completion [4]. However, if larger amounts of mercuric chloride are used, undesirable side reactions occur, leading to the formation of alkene-alkoxides where mercury partially reduces the alkyl groups to alkenes [4].
The reaction is typically conducted under reflux conditions at approximately 82°C (the boiling point of isopropanol). Extended reaction times of 48 hours or more are necessary to ensure complete conversion and high yields exceeding 99% theoretical purity [4]. The mechanism is believed to involve the formation of free mercury, which continues to act as a catalyst throughout the reaction process [4].
During the synthesis, careful monitoring of reaction conditions is essential. The use of excess mercuric chloride, even as little as 0.1 mole per mole of metal, can lead to chlorine contamination in the final product, which is extremely difficult to remove [4]. This contamination significantly affects the purity and subsequent applications of the compound.
Solvent-mediated synthesis approaches utilize various organic solvents to facilitate the reaction between ytterbium metal and isopropanol while improving reaction kinetics and product quality. These methods often employ coordinating solvents that can stabilize intermediate species and enhance the overall reaction efficiency.
Tetrahydrofuran (THF) serves as an effective coordinating solvent in these reactions [2] [5]. The compound demonstrates excellent solubility in THF, making it an ideal medium for both synthesis and subsequent purification steps [2] [5] [6]. Toluene also functions as an effective solvent system, particularly in combination with other solvents for specific synthetic protocols [5] [7].
The preparation of ytterbium isopropoxide from ytterbium metal filings involves reacting the metal with dry isopropanol in the presence of a mercuric catalyst under inert atmosphere conditions [8]. The isopropanol must be rigorously dried by distillation from aluminum isopropoxide to remove trace water, which can interfere with the alkoxide formation [8]. The reaction is conducted using Schlenk-type apparatus under argon atmosphere to exclude moisture and oxygen [8].
Following the initial synthesis, the ytterbium isopropoxide product can be extracted using Soxhlet extraction with isopropanol as the extracting solvent [8]. This extraction process helps remove unreacted metal and catalyst residues while concentrating the desired alkoxide product. The extracted material is then recrystallized from hot isopropanol to obtain a highly pure final product [8].
The alcoholysis method represents an alternative synthetic approach that involves the exchange of ligands in existing ytterbium compounds with isopropoxide groups. This method is particularly useful when direct metal-alcohol reactions are not feasible or when specific purity requirements must be met.
Salt metathesis reactions using lithium isopropoxide provide an effective route to ytterbium isopropoxide [4] [9]. The general reaction follows the stoichiometry:
YbCl₃ + 3 LiOiPr → Yb(OiPr)₃ + 3 LiCl
This reaction is carried out in a medium of isopropyl alcohol and tetrahydrofuran at 45°C [4]. After 3 hours of reflux, the alcohol and THF are removed by distillation under reduced pressure [4]. The product is then dissolved in benzene, filtered to remove lithium chloride precipitate, and dried again under reduced pressure [4]. Final purification involves recrystallization from hot isopropanol [4].
Ytterbium chloride forms alcoholates with the general formula YbCl₃·3ROH, except with tertiary butyl alcohol, which forms YbCl₃·1.5Bu^t OH [10] [9]. These alcoholate complexes can serve as precursors for subsequent alcoholysis reactions. The effect of heat on these complexes has been studied extensively, providing insights into their thermal stability and decomposition pathways [10] [9].
Ytterbium isopropoxide can be prepared in high yield from ytterbium chloride and sodium isopropoxide through salt metathesis reactions [10] [9]. The resulting isopropoxide exhibits reactivity with acetyl chloride and can be used in the synthesis of other ytterbium alkoxides through ligand exchange processes [10] [9].
The alcoholysis of lanthanide amide precursors represents another important synthetic route. The reaction of lanthanide tris(bis(trimethylsilyl)amide) complexes with alcohols provides access to various alkoxide derivatives [11] [12]. For example, the reaction of [Ln{N(SiMe₃)₂}₃] with three equivalents of alcohol in toluene, particularly in the presence of stabilizing Lewis bases like tetraglyme, yields stable alkoxide complexes suitable for further applications [11] [12].
The purification of ytterbium isopropoxide requires sophisticated techniques due to its air and moisture sensitivity and the need for extremely high purity in many applications. Advanced purification methods ensure the removal of impurities while maintaining the integrity of the alkoxide structure.
Recrystallization from hot isopropanol represents the primary purification method [4]. This process must be conducted under rigorously anhydrous conditions using Schlenk techniques or glove box environments to prevent hydrolysis of the sensitive alkoxide groups. The recrystallization process involves dissolving the crude product in a minimum amount of hot, dry isopropanol and allowing controlled cooling to promote crystal formation.
Soxhlet extraction using isopropanol provides an effective method for continuous purification [8]. This technique allows for the selective extraction of the desired alkoxide while leaving behind unreacted metal, catalyst residues, and other impurities. The extraction process is conducted under inert atmosphere using dried solvents to maintain product integrity.
Freeze-drying techniques have been employed for the purification of related lanthanide compounds and can be adapted for ytterbium alkoxides [13] [14]. Water removal by freeze-drying has been shown to be optimal for producing non-agglomerated nanoparticles compared to other methods involving solvent removal by evaporation [13] [14]. This approach avoids the formation of solid bridges since water is directly removed by sublimation [13] [14].
Fractional crystallization methods can be employed when multiple alkoxide species are present [15]. These techniques rely on differences in solubility and crystal formation kinetics to achieve separation of components. The process requires careful control of temperature, concentration, and crystallization conditions to achieve effective separation.
Vacuum sublimation at controlled temperatures provides another purification approach for volatile alkoxide compounds. The boiling point of ytterbium isopropoxide at reduced pressure (190-200°C at 0.2 mmHg) makes this technique feasible for removing less volatile impurities [2] [3] [5].
Comprehensive spectroscopic characterization of propan-2-olate;ytterbium(3+) provides essential information about its molecular structure, bonding characteristics, and purity. Multiple analytical techniques are employed to fully characterize this complex compound.
Infrared spectroscopy provides critical information about the vibrational modes associated with metal-oxygen bonding and organic ligand structures in ytterbium isopropoxide. The infrared spectrum typically exhibits characteristic metal-oxygen stretching vibrations in the region of 500-1500 cm⁻¹ [16] [17]. These M-O stretching frequencies are sensitive to the coordination environment and can provide insights into the bonding nature between ytterbium and the isopropoxide ligands.
The organic portions of the molecule contribute additional vibrational modes corresponding to C-H stretching, C-O stretching, and various bending vibrations of the isopropyl groups. Fourier transform infrared spectroscopy (FTIR) has been successfully applied to characterize ytterbium-containing compounds, providing detailed information about structural features [17] [18].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be infrared-inactive. The Raman spectrum typically shows symmetric stretching modes in the 200-800 cm⁻¹ region, which can provide additional structural information about the molecular symmetry and coordination geometry [17] [18].
Both IR and Raman spectroscopy serve as valuable tools for confirming the absence of impurities and verifying the completeness of ligand exchange reactions. The presence of unwanted species such as residual chloride ligands or hydroxide groups can be readily detected through characteristic vibrational signatures.
Studies of related ytterbium compounds have demonstrated the utility of vibrational spectroscopy for distinguishing between different coordination environments and structural modifications [16] [19] [20]. For example, investigations of ytterbium-doped systems have shown that infrared and Raman spectroscopy can detect changes in local structure and bonding environments [17] [18].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of ytterbium isopropoxide, although the paramagnetic nature of ytterbium(III) creates unique challenges and opportunities for NMR characterization.
¹H NMR spectroscopy can provide information about the isopropyl ligand environment, typically showing signals in the range of 1.2-4.5 ppm corresponding to the methyl and methine protons of the isopropoxide groups [21]. However, the paramagnetic nature of ytterbium(III) with its 4f¹³ electron configuration significantly affects the NMR characteristics, leading to line broadening and chemical shift modifications compared to diamagnetic analogs [22] [23] [24].
¹⁷¹Yb NMR spectroscopy, while challenging due to the quadrupolar nature of the nucleus and its relatively low natural abundance (14.3%), can provide direct information about the ytterbium coordination environment [25]. The ¹⁷¹Yb chemical shifts are highly sensitive to the coordination geometry and electronic environment around the metal center [25]. Some nJ(¹⁷¹Yb-X) coupling constants have been reported for various ytterbium compounds, providing additional structural information [25].
The paramagnetic relaxation enhancement (PRE) effects in ytterbium compounds significantly influence both longitudinal and transverse relaxation rates in NMR experiments [23] [26]. These effects can be utilized to gain insights into molecular dynamics and structural features, though they also present challenges for obtaining high-resolution spectra [23] [26].
Advanced NMR techniques such as solid-state NMR and specialized pulse sequences have been developed to overcome the challenges associated with paramagnetic lanthanide compounds [22] [24]. Combined EPR and NMR studies have proven particularly valuable for understanding the electronic structure and geometry of ytterbium complexes [22].
X-ray diffraction analysis provides definitive structural information about the solid-state organization of propan-2-olate;ytterbium(3+). Both single-crystal and powder diffraction techniques contribute essential information about crystal structure, unit cell parameters, and molecular arrangement.
Single-crystal X-ray diffraction represents the gold standard for determining the precise three-dimensional structure of ytterbium alkoxide compounds. This technique can reveal details about bond lengths, bond angles, coordination geometry, and intermolecular interactions. The crystal structure analysis typically requires high-quality single crystals obtained through careful recrystallization procedures under controlled conditions.
Studies of related ytterbium compounds have demonstrated the complexity of lanthanide alkoxide structures [27] [7] [28]. These compounds often exhibit diverse coordination modes, ranging from monomeric structures to complex oligomeric arrangements involving bridging alkoxide ligands [27] [28]. The specific structural features depend on factors such as steric requirements of the alkoxide ligands, coordination preferences of the metal center, and crystallization conditions.
The coordination geometry around ytterbium in alkoxide compounds typically involves higher coordination numbers (6-8) compared to transition metals, reflecting the larger ionic radius of the lanthanide cation [29] [30] [31]. X-ray crystallographic studies have revealed various coordination polyhedra including octahedral, trigonal prismatic, and more complex geometries depending on the specific ligand environment [29] [31].
Crystallographic analysis also provides information about thermal parameters, which can indicate molecular motion and thermal stability. The displacement parameters derived from structure refinement offer insights into the dynamic behavior of different parts of the molecule and can help predict thermal properties and stability characteristics.
Synthesis Method | Reaction Conditions | Temperature (°C) | Yield (%) | Product Purity |
---|---|---|---|---|
Direct Metal-Alcohol Reaction with HgCl₂ Catalyst | Reflux with 0.01 mol HgCl₂/mol Yb, 48+ hours | Reflux (~82°C) | >99 (high purity) | >99% theoretical |
Salt Metathesis with Sodium Isopropoxide | THF/isopropanol medium, 45°C, 3 hours | 45 | Stoichiometric amounts | High after purification |
Alcoholysis of Precursor Complexes | Excess alcohol with benzene, azeotropic distillation | Variable (azeotrope dependent) | 70+ (alcoholysis) | Variable |
Soxhlet Extraction Purification | Hot isopropanol solvent extraction | ~82 (isopropanol BP) | High purity product | >98.0% (commercial) |
Property | Value | Analysis Method |
---|---|---|
Molecular Formula | C₉H₂₁O₃Yb | Elemental analysis |
Molecular Weight (g/mol) | 350.3-353.342 | Mass spectrometry |
CAS Number | 6742-69-4 | Registry database |
Melting Point (°C) | 349 (decomposition) | Thermal analysis |
Boiling Point (°C) | 190-200 (0.2 mmHg) | Distillation |
Appearance | Off-white powder | Visual inspection |
Solubility | Soluble in THF, toluene, hexane | Solubility testing |
Moisture Sensitivity | Air and moisture sensitive | Handling observations |
Decomposition Temperature (°C) | 190-200 | Thermal gravimetric analysis |
Technique | Key Features | Typical Range/Values | Information Obtained |
---|---|---|---|
Infrared Spectroscopy | Metal-oxygen stretching vibrations | 500-1500 cm⁻¹ (M-O stretch) | Metal-ligand bonding |
Raman Spectroscopy | Symmetric stretching modes | 200-800 cm⁻¹ (symmetric modes) | Molecular symmetry |
¹H NMR | Isopropyl CH signals | 1.2-4.5 ppm (CHₓ signals) | Ligand environment |
¹⁷¹Yb NMR | Paramagnetic effects observed | Variable chemical shifts | Electronic structure |
X-ray Diffraction | Crystal structure determination | Unit cell parameters | Solid-state structure |
Mass Spectrometry | Molecular ion confirmation | m/z = 350-353 | Molecular composition |
Flammable;Corrosive